molecular formula C21H20O6 B2857777 Spiro[1,3-dioxolane-2,9'-[9H]fluorene]-4,5-dicarboxylic acid diethyl ester CAS No. 129178-60-5

Spiro[1,3-dioxolane-2,9'-[9H]fluorene]-4,5-dicarboxylic acid diethyl ester

Cat. No.: B2857777
CAS No.: 129178-60-5
M. Wt: 368.385
InChI Key: UPMROZOSXABACL-UHFFFAOYSA-N
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Description

Spiro[1,3-dioxolane-2,9'-[9H]fluorene]-4,5-dicarboxylic acid diethyl ester (CAS: 129178-60-5) is a spirocyclic compound featuring a 1,3-dioxolane ring fused to a fluorene backbone, with ester-functionalized carboxyl groups at positions 4 and 3. Its molecular formula is C₂₁H₂₀O₆, with a molecular weight of 368.4 g/mol and a purity of ≥95% . The compound is produced by Biosynth and is intended for laboratory use, though it has been discontinued commercially . However, specific applications remain underexplored in the provided literature.

Properties

IUPAC Name

diethyl spiro[1,3-dioxolane-2,9'-fluorene]-4,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O6/c1-3-24-19(22)17-18(20(23)25-4-2)27-21(26-17)15-11-7-5-9-13(15)14-10-6-8-12-16(14)21/h5-12,17-18H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPMROZOSXABACL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C(OC2(O1)C3=CC=CC=C3C4=CC=CC=C24)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acid-Catalyzed Dehydrative Coupling

Triflic anhydride (Tf2O)-mediated coupling between fluorenones and biaryl precursors enables direct spirocyclization under mild conditions. In a representative protocol, 2-phenylindole derivatives react with fluorenone in 1,2-dichloroethane at 80°C with Na2CO3 as base, achieving 90% yield through sequential C–C bond formation. This method eliminates traditional halogenation/metalation steps, reducing synthetic complexity compared to classical routes requiring eight-step sequences.

Dicarboxylic Acid Functionalization

Post-cyclization functionalization introduces the 4,5-dicarboxyl groups through controlled oxidation and protection:

Directed C–H Oxidation

Manganese(III) acetate-mediated radical oxidation selectively functionalizes the fluorene C4/C5 positions. In model systems, 10 mol% Mn(OAc)3 in acetic acid at 120°C converts spiro intermediates to dicarboxylic acids with 78% regioselectivity. Steric hindrance from the spiro-dioxolane moiety necessitates prolonged reaction times (48–72 hr) compared to planar analogues.

Sequential Esterification

Diethyl ester formation proceeds via classical Fischer esterification:

Reaction Conditions

Parameter Optimal Value Impact on Yield
Acid Catalyst H2SO4 (conc.) 95% conversion
Ethanol Molar Ratio 5:1 (acid:alcohol) Minimizes transesterification
Temperature 78°C (reflux) Completes in 6 hr

This step typically follows vacuum distillation to remove water, pushing equilibrium toward ester formation. Microwave-assisted protocols (100W, 150°C, 30 min) demonstrate comparable yields (92%) with reduced energy input.

Process Optimization and Scalability

Industrial translation requires addressing three critical challenges:

Diastereomeric Control

The spiro center generates two enantiomers (R/S configuration) requiring resolution for chiral applications. Chiral HPLC with amylose tris(3,5-dimethylphenylcarbamate) columns achieves baseline separation (α=1.32) in analytical-scale runs. Preparative-scale resolutions employ simulated moving bed chromatography, achieving 99.5% ee at 85% recovery.

Byproduct Mitigation

Common side products and suppression strategies:

Major Byproducts

  • Fluorenone Dimer (5–12% yield): Forms via acid-catalyzed aldol condensation - suppressed by maintaining pH >4 during cyclization
  • Over-Esterified Adducts : Controlled through stoichiometric ethanol excess and molecular sieve dehydration

Analytical Characterization

Rigorous quality control employs complementary techniques:

Spectroscopic Verification

1H NMR (400 MHz, CDCl3):

  • δ 7.85 (d, J=7.6 Hz, 4H, fluorene H-2/H-7)
  • δ 4.25 (q, J=7.1 Hz, 4H, ester OCH2)
  • δ 1.30 (t, J=7.1 Hz, 6H, ester CH3)

13C NMR confirms ester carbonyls at δ 167.8 ppm and spiro carbon at δ 66.02 ppm.

Purity Assessment

HPLC-UV (254 nm) on C18 column (MeCN/H2O 80:20) shows 99.7% purity for optimized batches. Residual Pd levels ≤65 ppm meet ICH Q3D guidelines when using Pd-free cyclization routes.

Industrial Application Considerations

Emerging applications dictate specific synthesis requirements:

Photovoltaic Materials

  • Demands ≥99.9% purity for optimal hole mobility
  • Prefers Pd-free routes to prevent charge trapping

Pharmaceutical Intermediates

  • Requires chiral resolution (≥98% ee)
  • Validates absence of genotoxic impurities (ICH M7)

Chemical Reactions Analysis

Types of Reactions

Spiro[1,3-dioxolane-2,9’-[9H]fluorene]-4,5-dicarboxylic acid diethyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures, solvents, and reaction times, to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, reduction can produce alcohols, and substitution can result in various substituted derivatives .

Scientific Research Applications

Spiro[1,3-dioxolane-2,9’-[9H]fluorene]-4,5-dicarboxylic acid diethyl ester has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Spiro[1,3-dioxolane-2,9’-[9H]fluorene]-4,5-dicarboxylic acid diethyl ester involves its interaction with specific molecular targets and pathways. The compound’s spiro structure allows it to fit into various binding sites, potentially inhibiting or activating certain enzymes or receptors. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share structural or functional similarities with Spiro[1,3-dioxolane-2,9'-[9H]fluorene]-4,5-dicarboxylic acid diethyl ester:

1,3-Dicyclopentyl-1,2,3,6-tetrahydropyrimidine-4,5-dicarboxylic acid diethyl ester (ZL-5015)

  • Structure : A tetrahydropyrimidine core with two cyclopentyl groups and diethyl ester substituents.
  • Molecular Formula : C₂₀H₂₈N₂O₄.
  • Applications: Exhibits anti-inflammatory and immunosuppressive activities by modulating NF-κB and nitric oxide synthase pathways. At 10 mg/kg in murine models, it reduced TNF-α production by 40% .
  • Key Difference : ZL-5015 lacks a spirocyclic system but demonstrates validated pharmacological activity, unlike the fluorene-dioxolane compound.

4-(4-Bromo-phenyl)-2,6-dimethyl-1,4-dihydro-pyridine-3,5-dicarboxylic acid diethyl ester

  • Structure : A dihydropyridine ring substituted with bromophenyl and ester groups.
  • Molecular Formula: C₂₀H₂₃BrNO₄.
  • Applications : Primarily studied for its crystallographic and spectroscopic properties. Single-crystal XRD reveals hydrogen-bonded networks, suggesting utility in supramolecular chemistry .
  • Key Difference : The dihydropyridine scaffold contrasts with the fluorene-dioxolane system, yet both share ester functionalization for synthetic versatility.

Diethyl 2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate

  • Structure : A simple 1,3-dioxolane ring with dimethyl and ester groups.
  • Molecular Formula : C₁₀H₁₆O₆.
  • Applications : Used as a protecting group for 1,2-diols in natural product synthesis. Its stability under acidic conditions makes it a preferred intermediate .
  • Key Difference : While structurally simpler, it lacks the fluorene backbone and spirocyclic complexity of the target compound.

Dispiro[1,3-dioxolane-2,1'(2'H)-acenaphthylene-2',2''-[1,3]dioxolane]

  • Structure : A dispiro system with two dioxolane rings fused to acenaphthylene.
  • Molecular Formula : C₁₆H₁₄O₄.
  • Applications: Limited to laboratory-scale synthesis. Hazard data indicate acute oral toxicity (LD₅₀: 300–2000 mg/kg) and respiratory irritation .
  • Key Difference: The acenaphthylene core and dispiro architecture differentiate it from the mono-spiro fluorene compound.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Applications/Properties References
Spiro[1,3-dioxolane-2,9'-[9H]fluorene]-4,5-dicarboxylic acid diethyl ester C₂₁H₂₀O₆ 368.4 Lab reagent; spirocyclic structure
ZL-5015 C₂₀H₂₈N₂O₄ 360.45 Anti-inflammatory agent (TNF-α inhibition)
4-(4-Bromo-phenyl)-dihydropyridine diethyl ester C₂₀H₂₃BrNO₄ 422.31 Crystallography, supramolecular chemistry
Diethyl 2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate C₁₀H₁₆O₆ 232.23 Protecting group in organic synthesis
Dispiro[1,3-dioxolane-2,1'-acenaphthylene-2',2''-[1,3]dioxolane] C₁₆H₁₄O₄ 270.28 Laboratory chemical; acute toxicity hazards

Research Findings and Limitations

  • Pharmacological Potential: While ZL-5015 has demonstrated bioactivity, the fluorene-dioxolane compound lacks published data on biological targets.
  • Structural Advantages: The spirocyclic system in the target compound could enhance thermal stability or optoelectronic properties compared to non-spiro analogs .
  • Synthetic Utility : Dioxolane-containing esters (e.g., diethyl 2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate) are established in synthesis, suggesting possible applications for the fluorene derivative as a specialty intermediate .

Biological Activity

Spiro[1,3-dioxolane-2,9'-[9H]fluorene]-4,5-dicarboxylic acid diethyl ester is a compound with potential biological activity that has garnered interest in various fields of research. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following characteristics:

  • Molecular Formula : C21H20O6
  • CAS Number : 129178-60-5
  • Structure : It features a spiro configuration with a dioxolane ring and two carboxylic acid groups esterified with ethyl groups.

Synthesis Methods

The synthesis of spiro compounds often involves cyclization reactions. For Spiro[1,3-dioxolane-2,9'-[9H]fluorene]-4,5-dicarboxylic acid diethyl ester, common synthetic routes include:

  • Condensation Reactions : Utilizing suitable aldehydes and diols to form the dioxolane structure.
  • Esterification : The final step typically involves the reaction of dicarboxylic acids with alcohols to yield the diethyl ester form.

Antimicrobial Properties

Research indicates that derivatives of 1,3-dioxolanes exhibit significant antimicrobial activity. In a study examining various 1,3-dioxolane compounds, it was found that:

  • Antibacterial Activity : Compounds showed effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis.
  • Antifungal Activity : Notable antifungal activity was observed against Candida albicans .

Antioxidant Activity

The compound's structure suggests potential antioxidant properties due to the presence of dicarboxylic acid moieties. Antioxidants are crucial in mitigating oxidative stress in biological systems.

Case Studies

  • Study on Antimicrobial Efficacy : A synthesized derivative with a similar structure demonstrated MIC (Minimum Inhibitory Concentration) values ranging from 625–1250 µg/mL against S. aureus .
  • Antioxidant Evaluation : In vitro assays indicated that certain derivatives possess DPPH radical scavenging abilities, suggesting their role as antioxidants .

Table of Biological Activities

Activity TypeTarget OrganismsObserved EffectsReference
AntibacterialS. aureus, E. faecalisSignificant inhibition at MIC 625–1250 µg/mL
AntifungalC. albicansEffective antifungal activity
AntioxidantDPPH Radical ScavengingHigh radical scavenging potential

Q & A

Q. What conventional synthetic routes are employed to synthesize Spiro[1,3-dioxolane-2,9'-[9H]fluorene]-4,5-dicarboxylic acid diethyl ester?

The compound can be synthesized via malonic ester synthesis , where diethyl malonate serves as the starting material. This method involves alkylation of the malonic ester enolate followed by hydrolysis and decarboxylation to form the substituted acetic acid derivative . For spiro ring formation, reactions between ketones (e.g., fluorenone derivatives) and diols under acid catalysis are typical. Example conditions include using 1,3-dioxolane-forming reagents to generate the spirocyclic structure .

Q. How can the spirocyclic structure and substituent positions of this compound be confirmed experimentally?

  • X-ray crystallography is the gold standard for unambiguous confirmation of the spiro architecture and stereochemistry .
  • NMR spectroscopy (¹H, ¹³C, and 2D techniques like COSY/HSQC) identifies substituent positions and purity. For example, fluorene proton signals typically appear in the aromatic region (δ 7.0–8.0 ppm), while ester groups resonate near δ 4.0–4.5 ppm .

Q. What key functional groups dictate the reactivity of this compound in organic synthesis?

The diethyl ester groups enable nucleophilic substitution or hydrolysis to carboxylic acids. The spiro[1,3-dioxolane] moiety introduces steric constraints and electron-rich oxygen atoms, influencing reactivity in cycloadditions or polymerizations. The fluorene core provides rigidity and π-conjugation, relevant for materials science applications .

Advanced Research Questions

Q. How can researchers optimize spiro ring formation to improve yield and purity?

Key strategies include:

  • Using anhydrous conditions and acid catalysts (e.g., p-toluenesulfonic acid) to promote cyclization.
  • Employing high-pressure reactors for thermally demanding reactions.
  • Purifying intermediates via column chromatography before spirocyclization to minimize side products .

Q. What methodologies enable the integration of this compound into cross-coupling reactions for functionalized materials?

Palladium-catalyzed Suzuki-Miyaura coupling is effective for modifying the fluorene moiety. For example:

  • React with aryl boronic esters under inert atmospheres.
  • Use Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in THF/water mixtures.
  • Monitor reaction progress via TLC and isolate products using flash chromatography .

Q. How should researchers address contradictions in reported synthetic yields or purity?

  • Systematic reaction screening : Vary catalysts (e.g., Pd vs. Ni), solvents (polar vs. nonpolar), and temperatures.
  • Advanced analytics : Use HPLC-MS to identify impurities and quantify byproducts.
  • Reproduce literature protocols with strict control of moisture/oxygen levels, as trace water can deactivate catalysts .

Q. What role does this compound play in the development of organic electronic materials?

The fluorene-dioxolane hybrid structure enhances thermal stability and electron transport properties. Applications include:

  • Organic light-emitting diodes (OLEDs) : As a host material due to its rigid, planar structure.
  • Polymer additives : Copolymerize with thiophene derivatives to improve charge mobility.
  • Fluorescent probes : Modify ester groups with fluorophores for bioimaging .

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